Desfluoroatorvastatin
CAS No.: 433289-84-0
Cat. No.: VC0525702
Molecular Formula: C33H36N2O5
Molecular Weight: 540.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433289-84-0 |
|---|---|
| Molecular Formula | C33H36N2O5 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| Standard InChI | InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 |
| Standard InChI Key | SWFBJYRYCRZMSB-KAYWLYCHSA-N |
| Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
| SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Desfluoroatorvastatin, systematically named (3R,5R)-3,5-dihydroxy-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]heptanoic acid, belongs to the pyrrole class of organic compounds. Its structure comprises a central pyrrole ring substituted with diphenyl, isopropyl, and phenylcarbamoyl groups, linked to a β,δ-dihydroxyheptanoic acid side chain . The absence of the para-fluorine atom on the phenylcarbamoyl moiety distinguishes it from atorvastatin, altering its electronic and steric properties.
Stereochemical Configuration
The (3R,5R) stereochemistry of the dihydroxyheptanoic acid side chain mirrors that of atorvastatin, critical for binding to hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . Computational modeling suggests that the desfluoro variant retains partial affinity for the enzyme, though its inhibitory potency is significantly reduced compared to the fluorinated parent compound .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₃₆N₂O₅ | |
| Molecular Weight | 540.6 g/mol | |
| CAS Registry Number | 433289-84-0 | |
| LogP (Predicted) | 5.2 | |
| Aqueous Solubility | 0.01 mg/mL (25°C) |
Synthesis and Degradation Pathways
Synthetic Routes
Desfluoroatorvastatin is synthesized via Paal-Knorr pyrrole condensation, a method pivotal for constructing the heterocyclic core. A representative pathway involves:
-
Stetter Reaction: Formation of 1,4-diketone intermediates from α,β-unsaturated ketones and benzaldehydes .
-
Paal-Knorr Cyclization: Reaction of the diketone with a primary amine (e.g., 4-phenylaminobenzaldehyde) under acidic conditions to yield the pyrrole ring .
-
Deprotection: Sequential hydrolysis of ketal and ester groups to liberate the dihydroxyheptanoic acid side chain .
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (248 nm) remains the gold standard. A validated method employs:
-
Column: Luna C18 (250 × 4.6 mm, 5 μm)
-
Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 4) with tetrahydrofuran .
This method resolves desfluoroatorvastatin from atorvastatin, its diastereomers, and excipients with a retention time of 12.3 minutes .
Validation Parameters
Pharmacogenetic and Pharmacokinetic Considerations
Transporter Polymorphisms
Desfluoroatorvastatin shares pharmacokinetic pathways with atorvastatin, notably dependence on organic anion-transporting polypeptide 1B1 (OATP1B1) and breast cancer resistance protein (BCRP). Key genetic variants influencing exposure include:
While desfluoroatorvastatin itself exhibits negligible HMG-CoA reductase inhibition, its accumulation in high-dose atorvastatin regimens may contribute to off-target effects .
Tissue Distribution
Autoradiography studies with [¹⁸F]atorvastatin analogs demonstrate preferential hepatic and atherosclerotic plaque accumulation, suggesting desfluoroatorvastatin may localize similarly despite reduced potency .
Regulatory Status and Quality Control
Desfluoroatorvastatin is classified as Atorvastatin Impurity A in the European Pharmacopoeia, with allowable limits ≤0.3% in active pharmaceutical ingredients . Current Good Manufacturing Practices (cGMP) mandate rigorous monitoring using the aforementioned HPLC protocols to ensure batch consistency .
Future Directions and Research Gaps
-
Toxicological Profiling: No studies directly address desfluoroatorvastatin’s safety profile; subchronic toxicity assays are warranted.
-
Therapeutic Potential: Structural similarities to atorvastatin justify exploration as a lead compound for non-lipid-lowering applications (e.g., anti-inflammatory effects).
-
Advanced Detection Methods: Development of mass spectrometry-based assays for trace-level quantification in biological matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume